N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines can replace the existing substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various aryl amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential for developing new drugs targeting bacterial and viral infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit the growth of bacteria and viruses by interfering with their metabolic processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
These compounds share similar structural features but may exhibit different biological activities and potencies
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-29-17-10-8-15(9-11-17)13-24-22-25-19-7-3-2-6-18(19)21-26-20(27-28(21)22)16-5-4-12-23-14-16/h2-12,14H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHAYYMPBWQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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